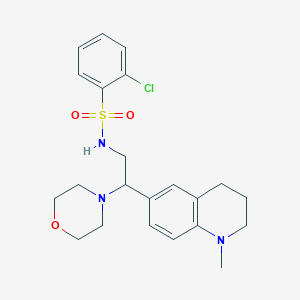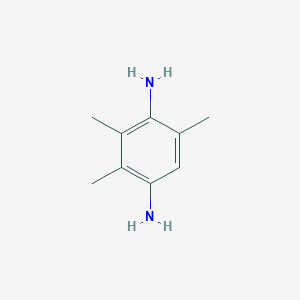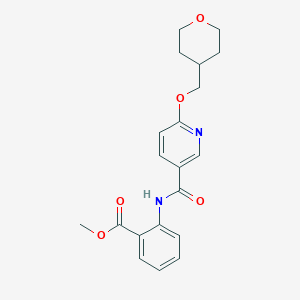
4-fluoro-N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative or analog of dianhydrogalactitol . Dianhydrogalactitol is used for the treatment of pediatric central nervous system malignancies . It acts as an alkylating agent on DNA that creates N.sup.7 methylation and can induce double-stranded breaks in DNA . Dianhydrogalactitol is effective in suppressing the growth of cancer stem cells and is active against tumors that are refractory to temozolomide, cisplatin, and tyrosine kinase inhibitors .
Wissenschaftliche Forschungsanwendungen
1. Antiviral and Anticancer Activities
- Application : Fluorine-substituted compounds, similar in structure to the specified chemical, have shown potential in antiviral and anticancer activities. For instance, compounds with fluorine substitution demonstrated significant activity against HIV and CDK2, a cyclin-dependent kinase involved in cancer cell cycle regulation (Makki, Abdel-Rahman, & Khan, 2014).
- Implication : The inclusion of fluorine atoms in the molecular structure can enhance the compound's efficacy in targeting specific biological pathways related to viral infections and cancer.
2. Histone Deacetylase Inhibition
- Application : Derivatives of fluorinated compounds, such as pyrimidinediones, have been found to exhibit potent histone deacetylase (HDAC) inhibition. This is crucial in cancer therapeutics as HDAC inhibitors can induce apoptosis in cancer cells (Liu et al., 2015).
- Implication : This suggests a potential application of the compound in developing new cancer treatments, particularly in targeting specific enzymes involved in cancer progression.
3. Fluorescence Chemosensing
- Application : Phenoxazine-based fluorescence chemosensors incorporating similar furan compounds have been developed for the detection of metal ions and cyanide. These chemosensors are useful in environmental monitoring and biological applications (Ravichandiran et al., 2020).
- Implication : The compound could be explored for its potential in the development of advanced sensing materials, particularly in detecting harmful substances.
4. Antimicrobial Properties
- Application : Fluorobenzamides, which share a similar structural motif with the specified compound, have shown promising antimicrobial properties. These compounds were effective against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
- Implication : This points to a potential use of the compound in developing new antibiotics or antifungal drugs.
5. Neurological Applications
- Application : Fluorine-containing compounds have been used in molecular imaging for studying neurological conditions like Alzheimer's disease. These compounds can help in understanding receptor densities in the brain (Kepe et al., 2006).
- Implication : This suggests potential research applications in neurology and psychiatry, particularly in the development of diagnostic tools for neurodegenerative diseases.
Wirkmechanismus
Target of Action
Similar compounds have been used for therapeutic applications targeting proteins that mediate abnormal cellular proliferation .
Mode of Action
It’s known that such compounds can covalently link to a targeting ligand, a small molecule that binds to a targeted protein . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been known to interact with pyrimidines, a family of 6-membered heterocyclic compounds that include several nucleic acid constituents . This suggests that the compound may interact with DNA or RNA processes.
Pharmacokinetics
Similar compounds have been noted for their relatively stable nature and their readiness for preparation , which could potentially impact their bioavailability.
Result of Action
Given its potential interaction with proteins mediating abnormal cellular proliferation , it could potentially influence cell growth and division.
Eigenschaften
IUPAC Name |
4-fluoro-N-[6-[4-(furan-2-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h1,3,5-11H,2,4,12-13H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSIORJNILEDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)


![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)



![N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2889382.png)

